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molecular formula C14H19NO3 B2527392 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid CAS No. 926198-81-4

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid

Cat. No. B2527392
M. Wt: 249.31
InChI Key: PDXOUFOUVXIPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859580B2

Procedure details

Acetic acid (0.34 mL), trimethyl orthoformate (0.66 mL), and sodium triacetoxyborohydride (0.53 g) are successively added to 4-formyl-benzoic acid (150 mg) and 2,6-dimethyl-morpholine (115 mg) dissolved in dimethylformamide (3 mL). The solution is stirred at room temperature overnight. Trifluoroacetic acid (50% in water) is added, the solution is stirred for another 2 h and then concentrated under reduced pressure. The residue is purified by HPLC on reversed phase (MeCN/H2O) to give the title compound as its trifluoroacetic acid salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
0.53 g
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
0.34 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC)(OC)OC.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH:22]([C:24]1[CH:32]=[CH:31][C:27]([C:28]([OH:30])=[O:29])=[CH:26][CH:25]=1)=O.[CH3:33][CH:34]1[O:39][CH:38]([CH3:40])[CH2:37][NH:36][CH2:35]1.[F:41][C:42]([F:47])([F:46])[C:43]([OH:45])=[O:44]>CN(C)C=O.C(O)(=O)C>[CH3:40][CH:38]1[O:39][CH:34]([CH3:33])[CH2:35][N:36]([CH2:22][C:24]2[CH:32]=[CH:31][C:27]([C:28]([OH:30])=[O:29])=[CH:26][CH:25]=2)[CH2:37]1.[F:41][C:42]([F:47])([F:46])[C:43]([OH:45])=[O:44] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0.53 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
150 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
115 mg
Type
reactant
Smiles
CC1CNCC(O1)C
Name
Quantity
0.34 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution is stirred for another 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by HPLC on reversed phase (MeCN/H2O)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1CN(CC(O1)C)CC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
FC(C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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